Parasiticol

Description

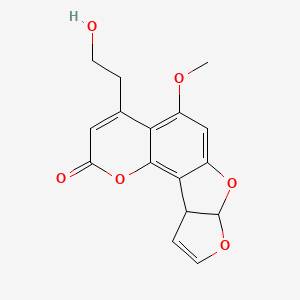

Structure

3D Structure

Properties

CAS No. |

23315-33-5 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

6-(2-hydroxyethyl)-8-methoxy-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1,5,7,9,14-pentaen-4-one |

InChI |

InChI=1S/C16H14O6/c1-19-10-7-11-14(9-3-5-20-16(9)21-11)15-13(10)8(2-4-17)6-12(18)22-15/h3,5-7,9,16-17H,2,4H2,1H3 |

InChI Key |

OECIBMLUZYCUSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=O)OC2=C3C4C=COC4OC3=C1)CCO |

Origin of Product |

United States |

Mycological Production and Natural Occurrence of Parasiticol

Identification of Fungal Producers

The production of parasiticol (B14700211) is not widespread among all fungi but is characteristic of specific species and even particular strains within those species. The primary producers belong to the Aspergillus section Flavi.

Aspergillus parasiticus Strains and Variants

Aspergillus parasiticus is a well-documented producer of this compound. acs.org Specific strains of this fungus have been shown to biosynthesize this metabolite. For instance, some strains of A. parasiticus are known to produce this compound along with other mycotoxins. bibliotekanauki.pl It is important to note that not all strains of A. parasiticus produce the same profile of secondary metabolites; for example, while some are prolific producers of aflatoxins, others may not be. nih.govresearchgate.net

Aspergillus flavus Series and Associated Species

While Aspergillus flavus is a close relative of A. parasiticus and a major producer of aflatoxins, the production of this compound by A. flavus itself is less commonly reported. nih.govnih.govwikipedia.org However, other species within the Aspergillus section Flavi are known producers. The broader group of aflatoxin-producing Aspergillus species can generate a variety of related metabolites, including this compound. nih.govmdpi.com

Role of Aspergillus nomiae in this compound Elaboration

Aspergillus nomiae has been identified as a producer of this compound. nih.govresearchgate.net Research has shown that certain strains of A. nomiae can biosynthesize a unique profile of mycotoxins, which includes this compound. nih.govresearchgate.netbiorxiv.org This species, like other members of section Flavi, is known to contaminate agricultural products. researchgate.net

Substrate and Environmental Influences on Biosynthesis

Agricultural Commodities as Natural Substrates

Fungi that produce this compound are commonly found on a variety of agricultural commodities. These serve as natural substrates for fungal growth and mycotoxin production.

Cereals: Maize, wheat, and rice are susceptible to contamination by Aspergillus species. mdpi.commdpi.cominnocua.net

Peanuts: Peanuts are a well-known substrate for the growth of Aspergillus parasiticus and subsequent aflatoxin and potentially this compound contamination. nih.govmdpi.com

Cottonseed and Tree Nuts: These are also common substrates for Aspergillus flavus and related species. nih.govmdpi.com

Spices: Various spices can also be contaminated with mycotoxigenic fungi. innocua.net

The physical and chemical composition of these commodities provides the necessary nutrients for fungal proliferation and the synthesis of secondary metabolites. mdpi.comwho.int

Environmental Conditions Affecting Fungal Growth and Secondary Metabolite Production

Environmental factors play a critical role in determining whether a fungus will grow and produce mycotoxins like this compound.

Water Activity (Humidity): High relative humidity and water activity are crucial for fungal growth and mycotoxin synthesis. nih.govnih.gov For example, A. flavus requires a water activity of >0.98 for active growth. nih.gov

Drought and Plant Stress: Stress factors such as drought can make plants more susceptible to fungal invasion and subsequent mycotoxin production. nih.govwikipedia.org Insect or bird damage to crops can also facilitate fungal infection. wikipedia.orgwho.int

Soil Composition and pH: The availability of nutrients, such as zinc, and the pH of the substrate can influence mycotoxin production. wikipedia.orgmjpms.in A. parasiticus can produce toxins in a wide pH range from 3 to over 8. wikipedia.org

The interplay of these environmental variables creates conditions that can either promote or inhibit the biosynthesis of this compound and other secondary metabolites. d-nb.infonih.govnih.gov

Table of Fungal Producers of this compound

| Fungal Species | Reference |

|---|---|

| Aspergillus parasiticus | acs.orgbibliotekanauki.pl |

Table of Agricultural Substrates for this compound-Producing Fungi

| Agricultural Commodity | Reference |

|---|---|

| Cereals (Maize, Wheat, Rice) | mdpi.commdpi.cominnocua.net |

| Peanuts | nih.govmdpi.com |

| Cottonseed | nih.govmdpi.com |

| Tree Nuts | nih.govmdpi.com |

Biosynthesis and Enzymatic Pathways of Parasiticol

Polyketide Synthase (PKS) Involvement in Core Structure Assembly

The biosynthesis of aflatoxins, and by extension parasiticol (B14700211), is initiated by a polyketide synthase (PKS). nih.govresearchgate.net Specifically, the gene pksL1 encodes for the PKS responsible for synthesizing the initial polyketide backbone. nih.gov This enzyme catalyzes the sequential condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes cyclization to form the fundamental ring structures of the aflatoxin family. windows.net The PKS enzyme, PKSL1, contains several functional domains, including an acyl carrier protein, a beta-ketoacyl-acyl carrier protein synthase, an acyltransferase, and a thioesterase, all of which are characteristic of type I polyketide synthases. nih.gov Gene knockout studies have demonstrated that the disruption of pksL1 halts the production of all aflatoxins and their pathway intermediates, underscoring its critical role in initiating the biosynthetic process. nih.gov

Elucidation of Precursor Molecules

The direct precursors to this compound are intermediates within the aflatoxin G1 biosynthetic pathway. mdpi.com Its formation is often associated with the accumulation and subsequent breakdown of these reactive molecules.

This compound is derived from intermediates in the later stages of the aflatoxin G1 pathway, which begins with the precursor O-methylsterigmatocystin (OMST). nih.gov The pathway proceeds through a series of oxidative and reductive steps, creating several intermediates that can be diverted to form this compound. mdpi.com It is often found in aged cultures containing aflatoxin G1, suggesting it may be a degradation product. mdpi.com

Key precursors that can lead to the formation of this compound include a 386 Da lactone and a 362 Da alcohol. mdpi.comnih.gov The 386 Da lactone is an early intermediate in the conversion of OMST to AFG1. mdpi.com This lactone can be reduced to a 362 Da alcohol. mdpi.comnih.gov this compound, with a molecular weight of 302 Da, can be formed from the degradation of a 360 Da alcohol intermediate through the loss of carbon dioxide and methanol. mdpi.com This suggests that the instability of these alcohol precursors can lead to their non-enzymatic conversion into the more stable this compound structure.

Derivation from Aflatoxin Pathway Intermediates

Key Enzymatic Steps and Catalytic Conversions

The conversion of OMST into the direct precursors of this compound is governed by a series of specific enzymes, primarily cytochrome P450 monooxygenases and reductases.

The initial steps in the conversion of OMST towards AFG1, and consequently the precursors of this compound, are catalyzed by two cytochrome P450 monooxygenases: OrdA (AflQ) and CypA (AflU). mdpi.comnih.gov OrdA is responsible for the initial oxidation of OMST. nih.gov Subsequently, CypA catalyzes a further oxidation step, which is essential for the formation of G-group aflatoxins. mdpi.comnih.gov The sequential action of OrdA and CypA on OMST leads to the formation of a 386 Da intermediate, a key lactone precursor in the pathway. mdpi.comnih.gov

Following the oxidative steps, a crucial reduction is carried out by a reductase enzyme. The gene nadA (also known as aflY) encodes an OYE (old yellow enzyme) FMN-binding domain reductase. mdpi.comnih.gov This enzyme, NadA, is predicted to reduce a carbon-carbon double bond of an α,β-unsaturated aldehyde or ketone. nih.gov In the AFG1 pathway, NadA catalyzes the reduction of a quinone intermediate, which is formed from the ring-opening of the 386 Da lactone precursor. mdpi.com This reduction step leads to the formation of a 362 Da alcohol. mdpi.comnih.gov Disruption of the nadA gene results in the accumulation of the 386 Da precursor, confirming the role of NadA in its conversion. mdpi.comnih.gov Another enzyme, an aryl alcohol dehydrogenase encoded by the gene norB, is involved in the subsequent oxidation of the 362 Da alcohol. mdpi.comnih.gov The accumulation of this alcohol in norB disruptants, along with derailment products like this compound, further highlights the instability of these intermediates and their potential to be shunted from the main aflatoxin pathway. mdpi.com

Oxidation-Reduction Reactions in Aflatoxin/Parasiticol Biosynthesis

The biosynthesis of aflatoxins is characterized by a sequence of highly organized oxidation-reduction reactions that transform the initial polyketide backbone into complex heterocyclic structures. reviberoammicol.com This cascade involves numerous enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and reductases, which catalyze critical steps in the pathway. reviberoammicol.comd-nb.info Seven of the enzymes in the aflatoxin biosynthetic pathway are P450 monooxygenases, which can produce reactive oxygen species (ROS) as byproducts, suggesting the pathway itself could be a source of intracellular ROS. nih.gov

The conversion of O-methylsterigmatocystin (OMST), a key late-stage intermediate, into the various aflatoxin end-products is a critical nexus of oxidative activity. mdpi.com The formation of aflatoxin G1 (AFG1), the parent compound of this compound, requires additional oxidative steps compared to the formation of aflatoxin B1 (AFB1). reviberoammicol.commdpi.org This branching is initiated by the oxidation of OMST.

Key enzymes and their roles in these redox reactions include:

OrdA (AflQ): A cytochrome P450 monooxygenase that catalyzes the initial oxidation of the A-ring of OMST to form an 11-hydroxy-O-methylsterigmatocystin (HOMST) precursor. mdpi.orgsemanticscholar.org

CypA (AflU): Another cytochrome P450 monooxygenase responsible for further oxidizing the intermediate common to both B- and G-group aflatoxins. mdpi.org

NadA: An enzyme predicted to be an OYE (old yellow enzyme) FMN-binding domain reductase. It is involved in the reduction of an intermediate following the initial oxidation of OMST. mdpi.org

NorB: An aryl alcohol dehydrogenase that catalyzes an oxidation step after the NadA-mediated reduction, playing a crucial role in the final steps toward AFG1 synthesis. mdpi.org

The interplay between these oxidases and reductases dictates the final structure of the aflatoxin molecule, with the specific sequence leading to AFG1 involving sequential oxidation, reduction, and further oxidation. mdpi.org this compound itself is considered a derivative of AFG1, potentially a degradation product that lacks the lactone ring of its parent compound. mdpi.orgresearchgate.net

Post-Polyketide Modifications and Branching Pathways

Following the initial synthesis of the polyketide chain by polyketide synthase and its cyclization into the first stable intermediate, norsolorinic acid, the molecule undergoes extensive tailoring. reviberoammicol.comsemanticscholar.org These post-polyketide modifications, which include hydroxylation, methylation, and demethylation, create the diverse array of aflatoxin structures. These reactions are responsible for branching the main pathway to produce different families of aflatoxins, such as the B-group and G-group.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a recurring and critical modification throughout the aflatoxin biosynthetic pathway, often catalyzed by cytochrome P450 monooxygenases. mdpi.comuniprot.org

An early example is the conversion of averantin (B1666156) (AVN) to 5'-hydroxyaverantin (B15418084) (HAVN), a reaction catalyzed by the cytochrome P450 monooxygenase AflG. uniprot.org A more pivotal hydroxylation event occurs late in the pathway during the conversion of OMST. The enzyme OrdA hydroxylates OMST to produce 11-hydroxy-O-methylsterigmatocystin (HOMST). mdpi.orgsemanticscholar.org This intermediate is a crucial precursor for both AFB1 and the G-group aflatoxins, representing a key branching point in the synthesis pathway. mdpi.org

Methylation and demethylation processes are vital for the synthesis of key intermediates in the aflatoxin pathway. These reactions involve the addition or removal of a methyl group, catalyzed by methyltransferases. d-nb.infofrontiersin.org

The most significant methylation event is the conversion of sterigmatocystin (B1681140) (ST) to O-methylsterigmatocystin (OMST). semanticscholar.org This reaction is catalyzed by an O-methyltransferase encoded by the aflP (omtA) gene. d-nb.infosemanticscholar.org The methylation of ST to form OMST is a penultimate step before the final, complex oxidative rearrangements that yield the aflatoxins themselves. semanticscholar.org

Molecular Genetics and Regulation of Parasiticol Production

Genomic Organization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of parasiticol (B14700211) are co-located in a large, well-defined gene cluster, which is primarily recognized as the aflatoxin BGC. This clustering facilitates the coordinated expression of the multiple enzymes required for the complex multi-step synthesis of aflatoxins and related metabolites.

Identification and Annotation of Putative Genes in Fungal Genomes

In Aspergillus parasiticus, the aflatoxin biosynthetic pathway gene cluster spans approximately 75–82 kb on chromosome III and contains at least 29 to 30 coregulated genes. mdpi.comreviberoammicol.comusda.gov This cluster includes not only the structural genes encoding the biosynthetic enzymes but also regulatory genes that control the expression of the entire pathway. mdpi.comreviberoammicol.com this compound is considered a metabolite derived from this same pathway.

Key genes within this cluster have been identified and their functions annotated through sequencing, gene disruption, and complementation studies. mdpi.comreviberoammicol.comoup.com The process begins with acetate (B1210297) units, which are assembled by a specialized polyketide synthase (PKS) and two fatty acid synthases (FAS) to form the initial polyketide backbone. mdpi.comoup.complantsciencejournal.com A series of subsequent enzymatic reactions, including those catalyzed by reductases, dehydrogenases, oxygenases, and methyltransferases, modify this backbone through multiple intermediates to yield the final products. plantsciencejournal.comnih.govuniprot.org

The table below summarizes some of the key identified genes in the A. parasiticus aflatoxin BGC and their putative functions.

Table 1: Selected Genes in the Aspergillus parasiticus Aflatoxin/Parasiticol Biosynthetic Gene Cluster

| Gene (New Name) | Gene (Old Name) | Putative Function | Reference |

|---|---|---|---|

| aflA, aflB | fas-2, fas-1 | Fatty Acid Synthase (FAS) α and β subunits | plantsciencejournal.com |

| aflC | pksA | Polyketide Synthase (PKS) | mdpi.com |

| aflD | nor-1 | Ketoreductase for Norsolorinic Acid (NOR) conversion | mdpi.com |

| aflG | avnA | Cytochrome P450 monooxygenase (Averantin hydroxylation) | plantsciencejournal.com |

| aflK | vbs | Versicolorin B synthase | uniprot.org |

| aflM | ver-1 | Versicolorin reductase | uniprot.org |

| aflN | verA | Cytochrome P450 monooxygenase | mdpi.com |

| aflO | omtB | O-methyltransferase | mdpi.com |

| aflQ | ordA | Cytochrome P450 monooxygenase (OMST oxidation) | mdpi.com |

| aflU | cypA | Cytochrome P450 monooxygenase | nih.gov |

| aflY | nadA | OYE-FMN binding domain reductase | mdpi.com |

| aflR | afl-2, apa-2 | Pathway-specific transcriptional regulator (Zn(II)2Cys6) | nih.govnih.gov |

| aflS | aflJ | Regulatory co-activator | mdpi.comnih.gov |

Comparative Genomics of this compound-Producing Strains

A primary example is the comparison between A. parasiticus and A. flavus. Both species share a high degree of homology (around 96%) within the aflatoxin gene cluster. mdpi.com However, most A. flavus strains produce only B-group aflatoxins (AFB1, AFB2), whereas A. parasiticus produces both B- and G-group aflatoxins (AFG1, AFG2). nih.govnih.govnih.gov This difference is largely attributed to deletions or mutations in the 5'-end of the cluster in A. flavus, specifically within the aflF and aflU (cypA) genes, which are required for G-group aflatoxin synthesis. nih.govnih.gov

Furthermore, studies comparing species like Aspergillus nomiae, a known producer of this compound, with A. parasiticus and A. flavus show differences in their genomic potential for secondary metabolism. nih.gov For instance, one analysis found that A. nomiae had 49 predicted BGCs, whereas A. parasiticus strains possessed 80 or 81. nih.gov Despite these differences in the total number of BGCs, the core aflatoxin/parasiticol cluster remains a conserved feature in producing species, with variations in specific genes leading to the production of related but distinct metabolites like this compound. nih.gov The genetic differences among these closely related species highlight the evolutionary plasticity that allows for the generation of diverse mycotoxins from a common ancestral BGC. nih.gov

Transcriptional Regulation of Biosynthetic Genes

The expression of the this compound/aflatoxin BGC is tightly controlled at the transcriptional level by a combination of pathway-specific activators located within the cluster and global regulatory proteins that respond to broader environmental and developmental signals.

AflR and Other Pathway-Specific Regulatory Genes

The primary regulator of the aflatoxin BGC is AflR, a pathway-specific DNA-binding protein containing a Zn(II)2Cys6 binuclear zinc cluster motif. oup.comnih.gov AflR is essential for activating the transcription of most structural genes within the cluster. nih.govportlandpress.com It binds to a specific palindromic sequence, 5′-TCGN5CGA-3′, found in the promoter regions of many pathway genes, thereby initiating their coordinated expression. nih.gov Overexpression of aflR can lead to a significant increase in aflatoxin production, while its deletion abolishes the synthesis of aflatoxins and their intermediates. nih.govportlandpress.com

Located adjacent to aflR is another regulatory gene, aflS (formerly aflJ). mdpi.com While not a DNA-binding protein itself, AflS functions as a co-activator or enhancer. nih.govnih.govportlandpress.com It forms a complex with AflR and, although its precise mechanism is still being fully elucidated, it appears to modulate the transcriptional activity of AflR, contributing to high-level expression of the biosynthetic genes. mdpi.comnih.gov Disruption of aflS leads to a significant reduction in the transcription of several pathway genes and a loss of mycotoxin production. nih.gov

Global Regulatory Mechanisms Influencing Secondary Metabolite Expression

Beyond the pathway-specific control of AflR/AflS, the production of this compound and other secondary metabolites is governed by global regulatory networks that integrate environmental signals such as light, temperature, and nutrient availability. mdpi.comnih.govmdpi.com

A key global regulator in Aspergillus species is LaeA, a nuclear protein first identified for its role in activating the expression of diverse secondary metabolite BGCs. researchgate.netmdpi.com LaeA is proposed to function as a methyltransferase, influencing chromatin structure to make BGCs accessible for transcription. mdpi.com Deletion of laeA blocks the expression of numerous clusters, including those for sterigmatocystin (B1681140) (an aflatoxin precursor), penicillin, and lovastatin. researchgate.net

LaeA does not act alone but is a core component of the "velvet complex," a heterotrimeric protein complex that also includes VeA and VelB. mdpi.comresearchgate.netasm.org This complex is a master regulator that links secondary metabolism with fungal development (e.g., sexual vs. asexual sporulation). mdpi.comasm.org In the dark, VeA enters the nucleus and facilitates the formation of the VeA/VelB/LaeA complex, which activates secondary metabolism. mdpi.comasm.org The regulatory role of this complex can also be influenced by environmental factors like temperature, demonstrating its function as a central hub for integrating external cues. nih.gov Interestingly, a feedback loop exists where AflR negatively regulates the expression of laeA, adding another layer of control. researchgate.net

Functional Characterization of Biosynthetic Genes

Determining the precise role of each gene within the complex this compound/aflatoxin BGC has been achieved through targeted functional characterization studies. The primary method involves creating gene knockout or disruption mutants for a specific gene and analyzing the resulting metabolic profile. If the pathway is blocked and a particular intermediate accumulates, it provides strong evidence for the function of the disrupted gene's encoded enzyme.

For example, the functional analysis of aflD (nor-1) through gene disruption confirmed its role in converting norsolorinic acid (NOR) to averantin (B1666156) (AVN). mdpi.com Mutants with a disrupted aflD gene lost the ability to produce aflatoxin but accumulated NOR. mdpi.com

More recent studies have elucidated the functions of genes involved in the later steps of the pathway, particularly those distinguishing B- and G-group aflatoxin synthesis. Functional characterization of nadA (aflY) and norB in A. parasiticus using gene disruption mutants has shown their involvement in the formation of aflatoxin G1. mdpi.comresearchgate.net Disruption of nadA, which encodes an OYE-FMN binding domain reductase, led to the accumulation of a precursor to AFG1. mdpi.comresearchgate.net Similarly, analysis of norB mutants suggested its encoded aryl alcohol dehydrogenase is responsible for a final oxidation step in the AFG1 pathway. mdpi.com

Likewise, the creation of afVerB gene deletion mutants demonstrated that this gene, which contains a cytochrome P450 domain, plays a key role in aflatoxin B1 biosynthesis by regulating the expression of other cluster genes, including aflR. mdpi.com These functional genomic approaches, often involving homologous recombination to create targeted mutants, are indispensable for assigning specific biochemical reactions to individual genes within the BGC. mdpi.comnih.gov

Gene Disruption and Complementation Studies

Gene disruption is a powerful reverse genetics tool used to elucidate the function of specific genes. nih.gov This technique involves the targeted knockout or inactivation of a gene to observe the resulting phenotypic changes. In the context of this compound, which is often produced alongside aflatoxins by fungi such as Aspergillus parasiticus, many gene disruption studies have focused on the well-characterized aflatoxin biosynthetic gene cluster. researchgate.netreviberoammicol.com While not always the primary focus, these studies provide significant insights into the production of related metabolites.

The aflatoxin and sterigmatocystin biosynthetic pathways are primarily regulated by the aflR gene. nih.gov Disruption of aflR has been shown to halt the production of aflatoxin pathway intermediates, demonstrating its role as a key transcriptional activator. reviberoammicol.com For instance, deleting aflR in an O-methylsterigmatocystin (OMST)-accumulating strain of A. parasiticus negatively impacted the expression of aflatoxin pathway genes and, consequently, the production of OMST. nih.gov

Another gene, aflJ (also known as aflS), located adjacent to aflR, is also required for aflatoxin synthesis. reviberoammicol.comnih.gov While it shares an intergenic region with aflR and is regulated by it, AflJ does not share significant homology with other known proteins. reviberoammicol.comnih.gov Its precise function is thought to involve interaction with AflR, possibly as a co-activator. reviberoammicol.com

Studies on other genes within the aflatoxin cluster have also revealed their specific roles. For example, the disruption of cypX and moxY genes in A. parasiticus helped to clarify their functions in the aflatoxin biosynthetic pathway. nih.gov The cypX-deleted mutant lost its ability to produce aflatoxins and instead accumulated averufin (B1665840) (AVR). nih.gov

Complementation is a technique used in conjunction with gene disruption to confirm that the observed phenotype is a direct result of the inactivated gene. This involves reintroducing a functional copy of the disrupted gene into the mutant organism. nih.gov If the wild-type phenotype is restored, it confirms the gene's function. For example, in studies of Monascus purpureus, a gene complementation strain was created to validate the function of a gene involved in chitin (B13524) biosynthesis. nih.gov Similarly, in Aspergillus nidulans, a gene encoding α-ketopantoate-hydroxymethyl transferase was cloned by complementing mutants, thereby restoring their ability to grow without pantothenic acid. mdpi.com

Table 1: Selected Gene Disruption Studies in Aspergillus Species Relevant to Mycotoxin Biosynthesis

| Gene Disrupted | Fungal Species | Observed Phenotype | Reference |

| aflR | Aspergillus parasiticus | Abolished production of O-methylsterigmatocystin (OMST) | nih.gov |

| aflT | Aspergillus parasiticus | No significant effect on final aflatoxin amounts | nih.gov |

| cypX | Aspergillus parasiticus | Lost aflatoxin productivity and accumulated averufin (AVR) | nih.gov |

| veA | Aspergillus flavus | Disruption in aflatoxin manufacturing | researchgate.net |

| dmtA | Aspergillus flavus | Changes in the transcriptional level of genes in the aflatoxin cluster | researchgate.net |

| prtT | Aspergillus fumigatus | Decreased transcription of secreted proteases; upregulation of secondary metabolite clusters | plos.org |

Heterologous Expression Systems for Pathway Dissection

Heterologous expression, the expression of a gene or a cluster of genes in a host organism that does not naturally have them, is a valuable strategy for studying the biosynthesis of fungal secondary metabolites. mdpi.com This approach is particularly useful when the native producer is difficult to culture or genetically manipulate, or when biosynthetic gene clusters are "silent" under standard laboratory conditions. mdpi.commdpi.com

The process typically involves identifying the target biosynthetic gene cluster (BGC), designing and constructing the expression pathway, and then detecting the product in the heterologous host. nih.gov Common hosts for expressing fungal BGCs include bacteria like Escherichia coli and other fungi such as Saccharomyces cerevisiae and filamentous fungi like Aspergillus nidulans and Aspergillus oryzae. mdpi.com Filamentous fungal hosts are often preferred as they can correctly splice introns from fungal mRNA and possess the necessary machinery, like functional phosphopantetheinyl transferases (PPTases), for the biosynthesis of many fungal natural products. mdpi.com

While powerful, heterologous expression has its challenges. The compatibility of endogenous promoters with the heterologous host can be a limitation, often necessitating the use of well-characterized constitutive or inducible promoters to drive gene expression. mdpi.com Furthermore, the introduction of a large BGC can disrupt the host's metabolic balance, and the resulting intermediates or products may be toxic to the host. nih.gov

Despite these challenges, heterologous expression has been successfully used to elucidate complex biosynthetic pathways. For instance, the biosynthesis of citrinin (B600267) was clarified by heterologously expressing the responsible genes in A. oryzae. mdpi.com This technique allows researchers to dissect the function of each gene in a pathway by expressing them individually or in various combinations.

Table 2: Common Heterologous Hosts and Their Characteristics

| Host Organism | Type | Key Advantages | Potential Limitations | Reference |

| Escherichia coli | Bacterium | Fast growth, well-established genetic tools | Lack of post-translational modifications, inability to splice introns | mdpi.com |

| Saccharomyces cerevisiae | Yeast | Eukaryotic system, well-characterized genetics | May not efficiently express all fungal genes | mdpi.com |

| Aspergillus nidulans | Fungus | Model filamentous fungus, well-developed genetic system, can splice introns | Can have its own competing secondary metabolite pathways | mdpi.commdpi.com |

| Aspergillus oryzae | Fungus | "Generally Regarded As Safe" (GRAS) status, used in food production | Can have its own competing secondary metabolite pathways | mdpi.com |

| Streptomyces albus | Bacterium | Naturally minimized genome, fast growth | Prokaryotic system, may not be suitable for all fungal BGCs | actinobase.org |

Signal Transduction Pathways Modulating Biosynthesis

The production of secondary metabolites like this compound is tightly regulated and often linked to environmental cues and the developmental stage of the fungus. Signal transduction pathways are the cellular communication systems that relay these external and internal signals to the genetic machinery, ultimately influencing gene expression and biosynthesis. wikipedia.org

These pathways typically involve a series of molecular events, starting with a stimulus binding to a receptor. khanacademy.org This binding event triggers a cascade of biochemical reactions, often involving second messengers like cyclic AMP (cAMP) and calcium ions, and protein kinases that phosphorylate and activate downstream targets. wikipedia.orgkhanacademy.orgyoutube.com

In fungi, several global regulators and signal transduction pathways have been shown to impact secondary metabolism. The veA gene, for example, is a key regulator that, in A. flavus and A. parasiticus, influences both development and aflatoxin biosynthesis. researchgate.net Deletion of veA leads to a disruption in aflatoxin production. researchgate.net VeA is part of a protein complex known as the velvet complex, which also includes LaeA, a putative methyltransferase. researchgate.net LaeA is a global regulator of secondary metabolism in many fungi, and its deletion can significantly reduce the expression of genes within various secondary metabolite clusters. mdpi.com

Environmental factors such as temperature and water activity also play a crucial role in regulating mycotoxin biosynthesis. mdpi.com These factors can influence the transcription of key regulatory genes like aflR and aflS. mdpi.com For instance, temperatures around 29-30°C and high water activity (approximately 0.99 aw) are known to encourage aflatoxin production. mdpi.com

Furthermore, G-protein signaling pathways are also implicated in the regulation of mycotoxin biosynthesis. The FadA subunit of a G-protein has been shown to be an external factor that regulates the expression of aflT, a gene located within the aflatoxin gene cluster. nih.gov This indicates a direct link between signal transduction from the cell surface and the regulation of specific genes within the biosynthetic cluster.

The study of these complex signaling networks is essential for a complete understanding of how fungi control the production of this compound and other secondary metabolites. By deciphering these pathways, it may be possible to develop strategies to control mycotoxin contamination by interfering with the signaling cascades that trigger their production.

Biological Activities and Molecular Mechanisms of Action

Evaluation of Antimicrobial Activities

The antimicrobial potential of Parasiticol (B14700211) is an area of scientific interest, though specific data remains limited. The broader class of mycotoxins to which it belongs is known for a range of biological activities.

Broad-Spectrum Antimicrobial Potential

Research into compounds similar to this compound suggests potential for antimicrobial activity. semanticscholar.org Mycotoxins can exhibit a wide range of biological effects, including antifungal and antibacterial actions. researchgate.netmdpi.com For instance, studies on various natural extracts have demonstrated inhibitory effects against Aspergillus parasiticus, the fungus that produces this compound. mdpi.com However, specific studies detailing a broad-spectrum antimicrobial profile for the isolated this compound compound are not extensively documented in the available scientific literature. Consequently, creating a detailed data table on its minimum inhibitory concentrations (MIC) against a wide range of microbes is not feasible based on current findings.

Specific Antifungal Effects on Fungal Targets (e.g., Alpha-Amylase Inhibition)

One proposed mechanism for antifungal activity in some compounds is the inhibition of key fungal enzymes, such as alpha-amylase, which is crucial for the breakdown of starch into usable sugars for fungal growth. nih.gov Inhibition of this enzyme can indirectly curb the proliferation of fungi like A. flavus and reduce aflatoxin production. nih.gov While alpha-amylase inhibition is a known antifungal strategy for various natural compounds, there is no direct scientific evidence from the searched literature to suggest that this compound specifically exerts its antifungal effects through this mechanism. nih.govbiomedpharmajournal.orgbioassaysys.com

Interaction with Cellular Macromolecules

This compound, like other aflatoxins, can interact with essential cellular components, which is central to its mechanism of action.

Molecular Binding to DNA and RNA

Aflatoxins are known to interact with nucleic acids. semanticscholar.org The mechanism often involves the formation of adducts with DNA and RNA, which can interfere with normal cellular processes. semanticscholar.orgscispace.comresearchgate.net For the highly carcinogenic aflatoxin B1, this process involves metabolic activation by cytochrome P450 enzymes to a reactive epoxide intermediate, which then covalently binds to DNA, particularly at the N7 position of guanine (B1146940) residues. semanticscholar.orgresearchgate.netnih.gov This binding can lead to mutations and disrupt DNA replication and transcription. nih.gov As a member of this family, this compound is also reported to bind with DNA and RNA. semanticscholar.orgscispace.com While the precise binding affinity and specific adducts for this compound are not as extensively characterized as those for aflatoxin B1, the shared structural motifs suggest a similar potential for interaction with these vital macromolecules. semanticscholar.orgsciforum.net

Modulation of Protein Synthesis Pathways

A primary toxic effect of aflatoxins at the cellular level is the inhibition of protein synthesis. nih.gov This disruption can occur at multiple stages of gene expression. By forming adducts with DNA and RNA, aflatoxins can impede the processes of transcription (the synthesis of RNA from a DNA template) and translation (the synthesis of protein from an mRNA template). semanticscholar.org The binding of aflatoxins can block the action of RNA polymerase, the enzyme responsible for transcription, and interfere with the function of ribosomes, the cellular machinery for protein synthesis. semanticscholar.orgresearchgate.net This impairment of protein synthesis can have widespread effects on cell function and viability. researchgate.netnih.gov

Enzymatic Targets and Metabolic Pathway Disruption

The biological effects of this compound can also be attributed to its interference with key enzymatic functions and metabolic pathways. Aflatoxins can disrupt critical energy-producing pathways, such as the glycolytic pathway and the electron transport chain, thereby hindering the production of ATP. semanticscholar.org Exposure to aflatoxin B1 has been shown to affect the mitochondrial respiratory chain, which can lead to increased oxidative stress. nih.gov

This compound itself has been identified as a metabolic intermediate in the biodegradation of aflatoxin G1 by various Rhizopus species, indicating its interaction with fungal enzymatic pathways. nih.gov However, specific enzymatic targets that are inhibited by this compound to exert its own biological activities are not well-defined in the literature. While the disruption of metabolic pathways is a known mechanism for mycotoxins, detailed research findings pinpointing the precise pathways directly disrupted by this compound are limited. semanticscholar.orgfrontiersin.org

Due to a lack of specific quantitative data in the available research, data tables for antimicrobial activity and enzyme inhibition could not be generated.

Impact on Carbohydrate and Lipid Metabolism

The influence of mycotoxins on fundamental metabolic processes such as carbohydrate and lipid metabolism is a significant area of toxicological concern. While direct studies detailing the specific impact of this compound on these pathways are limited, the effects of the broader class of aflatoxins, to which this compound is related, have been documented. Aflatoxins are known to be metabolized by cytochrome-P450 enzymes into reactive intermediates that can bind to cellular macromolecules, including those involved in metabolic regulation. researchgate.net This interaction can lead to disruptions in pathways responsible for energy production and the synthesis of essential lipids. The impairment of protein synthesis by some mycotoxins can further disrupt metabolism by affecting the production of enzymes critical for these pathways. mdpi.com

Phytotoxic Manifestations and Plant-Fungus Interactions

Observed Effects on Plant Physiology

The phytotoxicity of mycotoxins manifests in various ways, affecting the normal physiological processes of plants. Aflatoxins, a class of compounds related to this compound, have been shown to inhibit root and hypocotyl elongation. mdpi.com Furthermore, they can interfere with chlorophyll (B73375) biosynthesis, a critical process for photosynthesis and plant health. researchgate.net The inhibition of nucleic acid synthesis, specifically DNA and RNA synthesis, has also been observed, which can halt cell division and growth. mdpi.comresearchgate.net This disruption of fundamental cellular processes at the physiological level underscores the potent phytotoxic nature of these fungal metabolites.

Mechanisms of Phytotoxicity in Agricultural Systems

In agricultural settings, the fungi that produce mycotoxins are often endophytic, meaning they can colonize living plant tissues. mdpi.comresearchgate.net This close association allows for the direct accumulation of mycotoxins within the plant, potentially leading to disease symptoms. mdpi.com The practice of returning aflatoxin-infected crops to the soil can exacerbate the problem, as the fungi can infect subsequent crops. mdpi.com The mechanisms of phytotoxicity can involve the inhibition of essential plant enzymes and the disruption of key metabolic pathways. mdpi.com For example, some mycotoxins can inhibit respiration and protein synthesis, leading to widespread cellular dysfunction. mdpi.com The ability of certain mycotoxins to react with cellular components like glutathione (B108866) can also contribute to their toxic effects on plants. mdpi.com

Effects on Non-Mammalian Model Organisms (In Vitro and In Vivo)

To understand the toxic potential of fungal metabolites, researchers often utilize non-mammalian model organisms. These studies provide valuable insights into the fundamental mechanisms of toxicity that may be conserved across different species.

Studies on Avian Embryo Development and Viability

The avian embryo is a sensitive model for assessing the toxicity of various compounds. Studies have shown that this compound, also referred to as aflatoxin B3, can have detrimental effects on avian development. scispace.com Its toxicity has been noted to be a contributing factor to syndromes affecting chickens, which can result from interference with the biosynthesis of digestive enzymes. scispace.com The developing embryo represents a complex biological system where the disruption of key cellular processes can have profound and often lethal consequences.

Impact on Invertebrate Model Systems (e.g., Nematodes, Insects)

This compound, also known as aflatoxin B3, is a secondary metabolite produced by several species of fungi in the Aspergillus genus, most notably Aspergillus parasiticus. nih.govcabidigitallibrary.orgacs.org While research often focuses on the toxicity of major aflatoxins, studies into the specific effects of isolated this compound on invertebrate models such as nematodes and insects are not extensively detailed in current literature. However, research on the crude metabolic extracts of the fungi that produce this compound provides insight into the potential biological activities of its constituent compounds against these invertebrates.

Fungi from the Aspergillus genus are known to produce a variety of bioactive metabolites, some of which exhibit insecticidal and nematicidal properties. scielo.brscielo.org.mx For instance, culture filtrates from Aspergillus parasiticus have demonstrated larvicidal effects against the mosquito, Culex quinquefasciatus, a vector for filariasis. psu.edu In one study, the culture filtrate of A. parasiticus showed notable mortality against the third instar larvae of this mosquito. psu.edu The LC50 value, which represents the concentration required to kill 50% of the test population, was determined to be 40.39 mg/L. psu.edu This suggests that the secondary metabolites produced by this fungus possess significant insecticidal activity. psu.edu

Similarly, culture filtrates from the related fungus Aspergillus flavus, another known producer of aflatoxins, have shown nematicidal activity against the root-knot nematode Meloidogyne incognita. frontiersin.orgnih.govnih.gov These findings indicate that metabolites from Aspergillus species have toxic effects on invertebrate pests. However, it is important to note that these fungal extracts contain a complex mixture of compounds, and the observed toxicity cannot be attributed to a single substance like this compound without further specific testing. The insecticidal and nematicidal effects are the result of the combined action of various metabolites present in the fungal culture. scielo.brfrontiersin.org

Interactive Data Table: Larvicidal Activity of Aspergillus parasiticus Culture Filtrate

The following table summarizes the reported lethal concentration (LC50) of Aspergillus parasiticus culture filtrate against the mosquito larvae Culex quinquefasciatus.

| Invertebrate Model | Fungal Source | Active Agent | Finding | Reference |

| Culex quinquefasciatus (Mosquito Larvae) | Aspergillus parasiticus | Culture Filtrate | LC50: 40.39 mg/L | psu.edu |

Structural Analogs, Derivatives, and Biotransformation Products of Parasiticol

Naturally Occurring Analogs and Homologs

Parasiticol (B14700211) is part of a larger family of structurally similar mycotoxins. Its most direct analog is Aflatoxin G1 (AFG1), from which it is derived. The primary difference is the absence of the six-membered lactone ring in this compound. mdpi.com Other naturally produced aflatoxins, such as Aflatoxin B1 (AFB1), B2, and G2, are also considered structural analogs due to their shared bisfuranocoumarin core, though they differ in the cyclopentenone or lactone ring structures. mdpi.comfrontiersin.org

Certain fungal species produce a unique profile of these compounds. For instance, Aspergillus nomiae has been observed to uniquely produce both this compound and O-methylsterigmatocystin, another aflatoxin-related metabolite, highlighting a shared biosynthetic pathway. asm.orgbiorxiv.orgnih.gov

Table 1: Comparison of this compound and its Parent Analog, Aflatoxin G1

| Feature | This compound (Aflatoxin B3) | Aflatoxin G1 |

|---|---|---|

| Core Structure | Difurocoumarin-like | Difurocoumarolactone |

| Defining Structural Difference | Lacks the lactone ring of AFG1. mdpi.com | Contains a six-membered lactone ring. mdpi.com |

| Natural Producer Example | Aspergillus parasiticus, Aspergillus nomiae. nih.govresearchgate.net | Aspergillus parasiticus. core.ac.uk |

| Fluorescence | Data not available in provided results | Green under UV light. iarc.fr |

Biosynthetically Derived Metabolites

This compound can be modified by biological systems to form various metabolites. These transformations typically involve the addition of functional groups, which can alter the compound's chemical properties.

The formation of monoacetyl derivatives of this compound has been achieved through chemical treatment. researchgate.netoup.com This process involves the reaction of this compound with pyridine (B92270) and acetic anhydride (B1165640), resulting in the addition of a single acetyl group to the molecule. researchgate.netoup.comresearchgate.net

Water adducts of this compound have been prepared in laboratory studies. researchgate.netoup.com The formation of these hydrated derivatives is significant because, in the broader aflatoxin family, the hydration of the terminal furan (B31954) ring is known to reduce toxicity. mdpi.com This suggests that the C8=C9 double bond in the furan moiety is critical for the biological activity of these compounds. mdpi.com Good resolution for the analysis of these water-addition derivatives on thin-layer chromatography (TLC) plates has been achieved using a solvent system of isopropyl alcohol-acetone-chloroform (5 + 10 + 85). researchgate.netoup.com

Monoacetyl Derivatives

Strategies for Derivatization in Laboratory Settings

The chemical structure of this compound can be intentionally modified in the lab for several purposes, including the study of its biological activity and the creation of novel compounds.

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological function. mdpi.comnih.gov For mycotoxins like this compound, these studies help identify the specific structural features responsible for their activity.

In the laboratory, this compound has been chemically modified to produce derivatives for such analysis. For example, diacetate adducts of this compound can be formed by treating the compound with acetic anhydride and concentrated hydrochloric acid. researchgate.netoup.comresearchgate.net By creating and testing such derivatives, researchers can deduce the importance of specific functional groups. Within the aflatoxin analog family, a key SAR finding is that the double bond in the terminal furan ring is a crucial factor for carcinogenicity and toxicity. frontiersin.org Aflatoxin B2, which has a saturated furan ring, is significantly less carcinogenic than Aflatoxin B1, which possesses the double bond. frontiersin.org

Microbial biotransformation utilizes microorganisms and their enzymes to induce structural modifications in a chemical compound. medcraveonline.comslideshare.net This process is a valuable tool for generating novel derivatives that may be difficult to synthesize through conventional chemical methods. nih.gov Common reactions in microbial biotransformation include oxidation, reduction, and hydrolysis. medcraveonline.comresearchgate.net

Studies have shown that this compound can be metabolized by enzyme systems. When incubated with rat liver mixed-function oxidases, this compound is converted into toxic metabolites. nih.gov This demonstrates that biological systems can actively transform the this compound structure, a process analogous to microbial biotransformation. nih.gov

Table 2: Derivatives and Biotransformation Products of this compound

| Derivative/Product Type | Method of Formation | Significance/Note | Reference |

|---|---|---|---|

| Monoacetyl Derivative | Treatment with pyridine and acetic anhydride. | A laboratory-synthesized derivative for study. | researchgate.netoup.comresearchgate.net |

| Diacetate Adduct | Treatment with acetic anhydride and concentrated HCl. | Used in structure-activity relationship studies. | researchgate.netoup.comresearchgate.net |

| Water Adduct | Preparation via water-addition reaction. | Hydration of the furan ring is known to reduce toxicity in related aflatoxins. | mdpi.comresearchgate.netoup.com |

| Toxic Metabolites | Incubation with liver microsomal mixed-function oxidases. | Demonstrates biotransformation by an enzyme system. | nih.gov |

Advanced Analytical Methodologies for Parasiticol Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating parasiticol (B14700211) from other co-occurring metabolites, such as aflatoxins. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the initial screening and semi-quantitative analysis of this compound. In this technique, a sample extract is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a specific solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample based on their affinity for the stationary phase.

The presence of this compound can be confirmed by comparing its retention factor (Rf) value to that of a known standard. Quantification is often achieved through densitometry, which measures the intensity of the fluorescent spot corresponding to this compound under ultraviolet (UV) light. acs.org Several solvent systems have been developed for the effective separation of this compound from related aflatoxins. acs.orgbibliotekanauki.ploup.com Good resolution for derivatives of this compound and other aflatoxins has been achieved using a mobile phase of isopropyl alcohol-acetone-chloroform (5 + 10 + 85). oup.comresearchgate.net

| Solvent System (v/v/v) | Application Notes | Reference |

|---|---|---|

| Acetone: Chloroform: Water (12:88:1.5) | Used for developing plates to separate aflatoxins and this compound. | acs.org |

| Isopropyl alcohol: Acetone: Chloroform (5:10:85) | Provides good resolution for this compound, especially in the presence of aflatoxins G₁ and G₂. Also effective for water-addition derivatives. | bibliotekanauki.ploup.comresearchgate.net |

| Acetone: Ethanol: Chloroform (2.0:0.75:97.3) | Used for column chromatography on Silica Gel G to separate this compound from most aflatoxins. | acs.org |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the precise quantification and preparative isolation of this compound. mdpi.comtamu.eduoxfordindices.com HPLC systems utilize high-pressure pumps to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). shimadzu.comtudelft.nl This method offers superior resolution, sensitivity, and speed compared to standard column chromatography. tudelft.nlthermofisher.com

For the analysis of this compound and related mycotoxins, reverse-phase HPLC is commonly employed. japsonline.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. japsonline.comnih.gov As the sample passes through the column, compounds are separated based on their hydrophobicity. A detector, often a UV or fluorescence detector, measures the analytes as they elute from the column, generating a chromatogram where each peak corresponds to a different compound. oxfordindices.comshimadzu.com This allows for accurate quantification and the collection of pure fractions of this compound for further structural studies. japsonline.com

Thin-Layer Chromatography (TLC) for Screening and Quantification

Spectroscopic Characterization

Once isolated, spectroscopic methods are employed to determine the precise chemical structure of this compound. These techniques measure the interaction of the molecule with electromagnetic radiation.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. weebly.comlibretexts.org In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. cabidigitallibrary.org High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

Final structural proof for this compound was provided by mass spectrometry. acs.org The analysis yielded a parent peak (molecular ion) at a mass of 302.0811, which corresponds closely to the theoretical molecular weight of 302.0790 for the proposed structure C₁₆H₁₄O₅. acs.org Fragmentation analysis, where the molecular ion breaks into smaller, characteristic fragments, provides further structural information. For instance, the detection of a fragment at mass 284.067 after deuterium (B1214612) exchange indicated the loss of deuterated water, confirming the presence of a hydroxyl group. acs.org

| Parameter | Observed Value (m/z) | Interpretation | Reference |

|---|---|---|---|

| Parent Peak (Molecular Ion) | 302.0811 | Corresponds to the molecular mass of this compound (Theoretical MW for C₁₆H₁₄O₅: 302.0790). | acs.org |

| M+H Ion | 303 | Likely represents the protonated molecule, often seen in aged culture extracts. | mdpi.com |

| Fragment Ion (after D₂O exchange) | 284.067 | Indicates the loss of deuterated water (D₂O), confirming one hydroxyl group. | acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed atomic structure of a molecule. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), revealing how atoms are connected within the molecular framework.

¹H NMR studies were instrumental in determining the complete structure of this compound. acs.org By analyzing the chemical shifts (τ), splitting patterns (singlet, doublet, triplet), and coupling constants of the various protons in the molecule, researchers were able to confirm the difurocoumarin backbone and the specific arrangement of substituent groups. acs.org For example, triplets observed at τ6.11 and τ6.83 provided evidence for methylene (B1212753) groups adjacent to different functional groups, leading to the correct placement of the hydroxyl group. acs.org

| Proton Assignment | Chemical Shift (τ, ppm) | Multiplicity | Inferred Structural Feature | Reference |

|---|---|---|---|---|

| e | 3.61 | Singlet | Aryl hydrogen | acs.org |

| i | 3.98 | Singlet | Isolated proton on the coumarin (B35378) ring (position 3) | acs.org |

| g | 6.11 | Triplet | Methylene group (-CH₂-) | acs.org |

| f | 6.14 | Singlet | Methoxyl group (-OCH₃) | acs.org |

| h | 6.83 | Triplet | Methylene group (-CH₂-) | acs.org |

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.comcopbela.org Each functional group (e.g., C=O, O-H, C-O) has a characteristic absorption frequency, making IR spectroscopy a valuable tool for structural confirmation. nih.govutdallas.edu

IR studies of this compound provided key evidence for its structure, particularly its relation to the aflatoxins. acs.org The spectrum showed characteristic absorption bands for the coumarin ring system. A very broad band in the high-frequency region was the initial, though not conclusive, evidence for the presence of a hydroxyl group in the molecule. acs.org

| Absorption Band (cm⁻¹) | Intensity | Functional Group Assignment | Reference |

|---|---|---|---|

| ~3350 | Broad | O-H (Hydroxyl group) stretch | acs.org |

| 1728 | - | C=O (Coumarin ring lactone) stretch | acs.org |

| 1625 | - | C=C (Aromatic ring) stretch | acs.org |

| 1605 | - | C=C (Aromatic ring) stretch | acs.org |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Immunoanalytical Approaches for Detection

Immunoanalytical methods are powerful tools for the detection and quantification of mycotoxins like this compound due to their high sensitivity and specificity. These techniques are based on the principle of antigen-antibody recognition. For a small molecule like this compound, which is a hapten, the assays typically employ a competitive format. In this format, the this compound in a sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

Various immunoassay formats have been developed for mycotoxin analysis, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. ELISA offers advantages such as high throughput, relatively low cost, and the potential for automation. The development of monoclonal antibodies with specific or broad cross-reactivity is crucial for the success of these assays. For instance, monoclonal antibodies have been produced by immunizing mice with an aflatoxin B3–hemisuccinate conjugate, leading to the creation of stable hybridoma clones that secrete antibodies capable of recognizing this compound. capes.gov.br

Besides traditional ELISA, other immunoanalytical platforms are utilized, including lateral flow immunoassays (LFIAs). LFIAs are rapid, user-friendly strip tests suitable for on-site screening of agricultural commodities. nih.gov These devices use antigen-coated gold nanoparticles that produce a visual colorimetric signal. nih.gov The development of these assays relies on the availability of antibodies that can react with a range of related mycotoxins or are highly specific to a single compound. While many immunoassays are developed for the primary aflatoxins, cross-reactivity with related metabolites like this compound is a key consideration in their application. For example, immunoassays developed for Aflatoxin B1 may show varying degrees of cross-reactivity with this compound (Aflatoxin B3).

Table 1: Examples of Immunoanalytical Methods for Aflatoxin Detection with Relevance to this compound

| Immunoassay Type | Target Analyte(s) | Key Features | Relevance to this compound (Aflatoxin B3) |

|---|---|---|---|

| Competitive ELISA | Aflatoxins (group-specific) | High-throughput, quantitative/semi-quantitative, requires laboratory equipment. nih.govnih.govrsc.org | Often shows cross-reactivity with this compound, allowing its detection if included in the calibration. |

| Monoclonal Antibody-Based ELISA | Aflatoxin B3 (this compound) | Highly specific detection, based on antibodies raised against AFB3-hemisuccinate. capes.gov.br | Directly targets this compound, enabling specific quantification. |

| Lateral Flow Immunoassay (LFIA) | Aflatoxins B & G | Rapid, qualitative/semi-quantitative, suitable for on-site screening. nih.gov | Can be designed to detect a group of aflatoxins, potentially including this compound. |

| Aptamer-Based Immunoassay | Aflatoxin B1 | Uses synthetic aptamers instead of antibodies; may show no cross-reactivity with related mycotoxins. researchgate.net | Highlights the potential for developing highly specific assays that can distinguish this compound from other aflatoxins. |

Microarray and PCR-Based Assays for Gene Expression Profiling

The production of this compound, like other aflatoxins, is a complex process involving a cluster of biosynthetic genes. Advanced molecular techniques such as microarrays and Polymerase Chain Reaction (PCR)-based assays are instrumental in studying the expression of these genes, providing insights into the regulation of mycotoxin biosynthesis.

The aflatoxin biosynthetic pathway genes are located in a 75-kb cluster in fungi like Aspergillus flavus and Aspergillus parasiticus. mdpi.com This cluster contains genes encoding structural enzymes and regulatory proteins. Key regulatory genes include aflR and aflS (also known as aflJ), which control the transcription of the other pathway genes. mdpi.comnih.gov

Microarray analysis has been a powerful tool for genome-wide expression profiling, allowing researchers to simultaneously monitor the transcription levels of all genes within the aflatoxin cluster under various environmental conditions or in different fungal strains. nih.govcranfield.ac.uk For example, microarray studies have compared the gene expression profiles of wild-type Aspergillus parasiticus with those of an aflR-deletion mutant, confirming that aflR upregulates the expression of at least 20 genes within the aflatoxin cluster. oup.com Such studies help to identify which genes are co-regulated and how factors like temperature, water activity, and nutrient sources influence the entire pathway. nih.govcranfield.ac.uk Research has also used microarrays to identify genes outside the main cluster, such as nadA and norB, that are associated with aflR expression and are involved in the formation of specific aflatoxins. oup.commdpi.com

PCR-based assays , particularly quantitative real-time PCR (qPCR), offer a highly sensitive and specific method for quantifying the expression of individual genes. mdpi.comresearchgate.net These assays are often used to validate microarray data and to conduct more targeted studies on specific genes of interest. Multiplex and real-time PCR assays have been designed to amplify key structural genes in the aflatoxin pathway, such as aflD (which encodes an enzyme converting norsolorinic acid), aflM (ver-1), and aflO (omtB), as well as the regulatory gene aflR. mdpi.comunhas.ac.id The expression levels of these genes can serve as molecular indicators of the potential for aflatoxin production. unhas.ac.id The gene nadA, identified through microarray studies as being regulated by aflR, has been shown to be involved in the formation of G-group aflatoxins. mdpi.com The knockout of genes like nadA and norB can lead to the accumulation of derailment products, including this compound. mdpi.com

Table 2: Key Genes in the Aflatoxin Biosynthetic Pathway Studied by Microarray and PCR

| Gene | Encoded Protein/Function | Relevance to this compound | Analytical Method(s) |

|---|---|---|---|

| aflR | Pathway-specific transcription factor. mdpi.comoup.com | Regulates the entire biosynthetic cluster, including genes leading to this compound precursors. oup.com | Microarray, qPCR nih.govmdpi.com |

| aflS (aflJ) | Co-activator of transcription, works with AflR. mdpi.comnih.gov | Modulates the expression of the aflatoxin pathway. nih.gov | Microarray, qPCR nih.gov |

| aflD (nor-1) | Keto-reductase involved in an early pathway step. mdpi.com | Its expression is a common marker for the potential to produce aflatoxins. mdpi.comunhas.ac.id | PCR, qPCR researchgate.netunhas.ac.id |

| nadA | FMN-binding domain reductase. mdpi.com | Involved in G-group aflatoxin formation; its absence can lead to accumulation of derailment products like this compound. mdpi.com | Microarray, Gene Knockout Studies oup.commdpi.com |

| norB | Putative reductase. mdpi.com | Involved in G-group aflatoxin formation; its absence can lead to accumulation of this compound. mdpi.com | Gene Knockout Studies mdpi.com |

Research Gaps and Future Directions in Parasiticol Studies

Elucidation of Undefined Biosynthetic Steps and Enzymes

The biosynthetic pathway of parasiticol (B14700211) is not fully understood. While it is known to be a derivative of the aflatoxin pathway, the specific enzymatic reactions and the genes that code for them remain largely uncharacterized. biotecharticles.comskemman.is this compound, also known as aflatoxin B3, is produced by several Aspergillus species, including A. flavus and A. parasiticus. biotecharticles.commdpi.comsci-hub.se Its production is associated with the well-studied aflatoxin gene cluster. researchgate.net However, the precise sequence of events and the specific enzymes responsible for converting common precursors into this compound are yet to be definitively identified.

Future research should prioritize the identification and characterization of the enzymes involved in the later steps of the this compound biosynthetic pathway. This will likely involve a combination of gene knockout studies, heterologous expression of candidate genes, and detailed biochemical assays to confirm enzyme function. nih.gov Techniques like HPLC-DAD-MS and Orbitrap HRMS can be instrumental in identifying and quantifying pathway intermediates in mutant strains compared to wild-type controls. nih.gov

Comprehensive Characterization of Regulatory Networks

The production of secondary metabolites in fungi is tightly controlled by complex gene regulatory networks. nih.govmdpi.com In Aspergillus species, the regulation of mycotoxin biosynthesis involves both pathway-specific transcription factors and global regulators that respond to environmental cues. nih.govnih.gov While the roles of some regulators like aflR and aflS in the aflatoxin pathway are well-established, their specific influence on this compound production, and the involvement of other regulatory elements, is less clear. mdpi.com

A significant research gap exists in understanding the complete regulatory network governing this compound biosynthesis. Future studies should aim to:

Identify all transcription factors that bind to the promoter regions of this compound-specific biosynthetic genes.

Characterize how environmental signals such as nutrient availability, pH, and temperature influence the expression of these regulatory genes. mdpi.com

Uncover the hierarchical and combinatorial interactions between different regulatory proteins. biorxiv.org

Advanced techniques like RNA-sequencing and machine learning approaches can be employed to build and validate comprehensive regulatory network models. biorxiv.orgfrontiersin.org

Discovery of Novel Biological Activities in Non-Mammalian Systems

While the toxicity of some aflatoxins in mammals is well-documented, the biological activities of this compound, especially in non-mammalian systems, are largely unexplored. sci-hub.senih.gov Initial studies have shown that this compound exhibits acute toxicity in ducklings, comparable to aflatoxin B1, but with less potential to cause biliary hyperplasia. sci-hub.se However, its effects on other organisms, such as insects, nematodes, protozoa, and other fungi, remain a significant knowledge gap.

Future research should focus on screening this compound for a broad range of biological activities in diverse, non-mammalian model organisms. This could reveal novel insecticidal, nematicidal, antifungal, or antiparasitic properties. nih.govnih.gov Such discoveries could open up new avenues for the development of valuable biochemical tools or lead compounds for various applications.

Development of Targeted Molecular Probes and Research Tools

The lack of specific molecular probes for this compound hinders research into its cellular and molecular mechanisms of action. To understand how this compound interacts with biological systems, researchers need tools that can specifically label and track the molecule within cells and tissues.

A key area for future development is the design and synthesis of targeted molecular probes for this compound. This could involve creating fluorescently-labeled or biotinylated derivatives of this compound that retain their biological activity. These probes would be invaluable for:

Visualizing the subcellular localization of this compound.

Identifying its molecular targets through techniques like affinity chromatography and mass spectrometry.

Studying its uptake, transport, and metabolism in different organisms.

Investigation of Ecological Roles and Inter-Species Interactions

The ecological role of this compound in the natural environment is a major unknown. khanacademy.orgnih.gov Fungal secondary metabolites often play crucial roles in mediating interactions between different species, such as defense against predators or competitors. wikipedia.org Understanding the function of this compound in its native ecosystem is essential for a complete picture of its biology.

Future ecological studies should investigate the role of this compound in the interactions of Aspergillus species with other microorganisms, plants, and insects in their shared habitats. olemiss.eduyoutube.com This could involve:

Comparing the competitive success of this compound-producing and non-producing fungal strains in mixed cultures.

Assessing the effects of this compound on soil microbes and plant health.

Investigating its potential role in deterring insect predation.

Exploration of Potential for Sustainable Biopesticides and Agricultural Controls

The discovery of novel biological activities of this compound in non-mammalian systems could pave the way for its development as a biopesticide. longdom.orgmdpi.commdpi.com Biopesticides derived from natural sources are often more environmentally friendly and have greater target specificity than synthetic chemical pesticides. frontiersin.orgscirp.org

Should this compound or its derivatives demonstrate significant activity against agricultural pests, future research should explore their potential for sustainable pest management. usda.govresearchgate.netbivatec.com This would involve:

Determining the efficacy of this compound against key insect pests or plant pathogens in controlled laboratory and field trials.

Investigating its environmental fate and non-target effects to ensure its safety and sustainability.

Developing cost-effective methods for its production and formulation.

Advanced Synthetic Biology Approaches for Heterologous Production and Diversification

Synthetic biology offers powerful tools for the production and modification of natural products. frontiersin.orgmdpi.comiomcworld.orgnih.gov Applying these approaches to this compound could overcome challenges associated with its production in native fungal hosts and enable the creation of novel derivatives with improved properties. skemman.is

Future research in this area should focus on:

Heterologous Production: Transferring the this compound biosynthetic pathway into a more tractable host organism, such as yeast or a different filamentous fungus, could facilitate higher yields and easier purification. skemman.is

Pathway Engineering: Modifying the biosynthetic pathway through techniques like combinatorial biosynthesis could lead to the creation of a library of new this compound analogs. nih.gov These novel compounds could then be screened for enhanced biological activities or reduced toxicity.

Engineered Biosensors: Developing microbial biosensors that can detect and respond to the presence of this compound could be useful for high-throughput screening of production strains and for environmental monitoring. mdpi.com

Q & A

Q. How can researchers formulate a hypothesis-driven experimental design to investigate Parasiticol's mechanism of action?

Answer:

-

Key steps :

- Background synthesis : Conduct a systematic literature review to identify gaps in understanding this compound’s bioactivity (e.g., antimicrobial or antiparasitic pathways) .

- Define variables : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to operationalize variables. For example, compare this compound’s efficacy against control compounds in in vitro enzyme inhibition assays .

- Hypothesis testing : Design dose-response experiments with quantifiable endpoints (e.g., IC₅₀ values for target enzymes).

-

Example table :

Variable Control Group Experimental Group Measurement Method Enzyme X No this compound 0.1–100 µM this compound Spectrophotometric assay

Q. What methodologies ensure reproducibility in this compound purification and characterization studies?

Answer:

- Critical practices :

- Common pitfalls : Omitting batch-to-batch variability analysis or failing to cite established purification methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different model organisms?

Answer:

-

Analytical framework :

- Comparative meta-analysis : Tabulate discrepancies in potency (e.g., EC₅₀ differences in Plasmodium vs. Leishmania models) and assess confounding factors (e.g., host-cell metabolism) .

- Mechanistic validation : Use genetic knock-out models to isolate target pathways (e.g., CRISPR-edited parasites lacking putative receptor proteins) .

-

Example table :

Q. What integrative approaches validate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in complex biological systems?

Answer:

- Methodology :

- Ethical considerations : Adhere to NIH guidelines for preclinical reporting, including justification of animal model relevance to human disease .

Methodological & Ethical Considerations

Q. How should researchers address ethical challenges in sourcing this compound from natural reservoirs with biodiversity concerns?

Answer:

Q. What statistical strategies mitigate false positives in high-throughput screening of this compound derivatives?

Answer:

- Best practices :

Data Presentation & Peer Review

Q. How can researchers optimize figures and tables to communicate this compound’s structure-activity relationships (SAR) effectively?

Answer:

Q. What peer review criteria are critical for validating this compound’s novel targets in interdisciplinary journals?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.